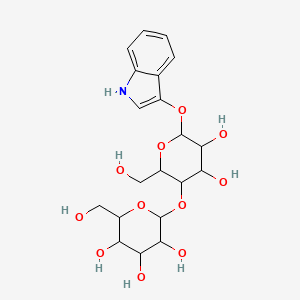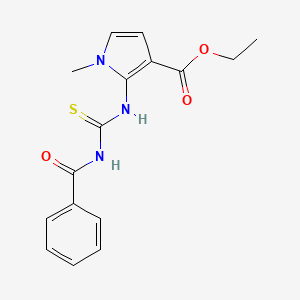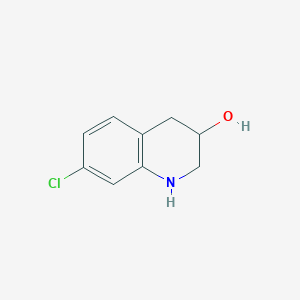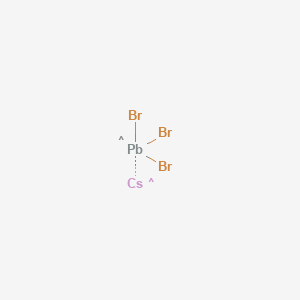
3-Indolyl-b-D-cellobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indolyl-b-D-cellobioside is a versatile compound extensively employed within the biomedical industry. It serves as a fundamental substrate for investigating intricate drug delivery systems and efficacious therapeutic interventions for diverse ailments. The compound’s molecular formula is C20H27NO11, and it has a molecular weight of 457.43 g/mol. Its structure includes an indole moiety linked to a cellobiose unit, making it a unique and valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl-b-D-cellobioside typically involves the glycosylation of an indole derivative with a cellobiose moiety. This process can be achieved through various glycosylation techniques, including the use of glycosyl donors and acceptors under acidic or basic conditions. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates.
Industrial Production Methods: Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may involve the use of biocatalysts or chemical catalysts to facilitate the glycosylation reaction. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Indolyl-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Indolyl-b-D-cellobioside has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell and tissue staining to detect specific enzymatic activities.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic interventions for cancer, neurodegenerative disorders, and microbial infections.
Industry: Utilized in food testing, environmental testing, and diagnostics as a fluorogenic and chromogenic substrate
Wirkmechanismus
The mechanism of action of 3-Indolyl-b-D-cellobioside involves its hydrolysis by specific glycosidase enzymes. The compound serves as a substrate for these enzymes, which cleave the glycosidic bond to release the indole moiety. This enzymatic activity can be detected using fluorogenic or chromogenic assays, making it a valuable tool for studying enzyme kinetics and activity .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-Chloro-3-Indolyl β-D-Glucoside (X-Gluc): Used as a chromogenic substrate for β-glucosidase.
4-Methylumbelliferyl β-D-Cellobioside (4-MUCB): A fluorogenic substrate for studying cellulase activity.
Resorufin-β-D-Cellobioside (Res-CB): Another fluorogenic substrate for cellulase assays
Uniqueness: 3-Indolyl-b-D-cellobioside is unique due to its dual functionality as both a fluorogenic and chromogenic substrate. This versatility allows it to be used in a wide range of applications, from enzymatic assays to diagnostic testing. Its ability to serve as a substrate for multiple glycosidase enzymes further enhances its utility in scientific research .
Eigenschaften
Molekularformel |
C20H27NO11 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2 |
InChI-Schlüssel |
NILXSYFURRCVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)


![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)





